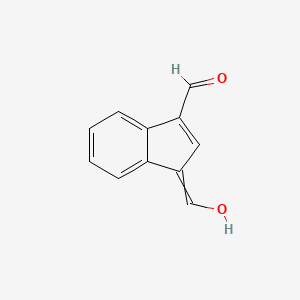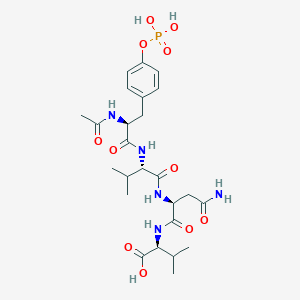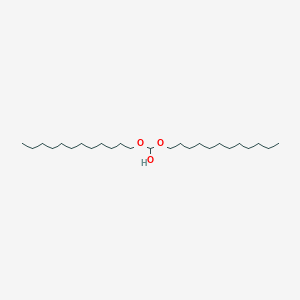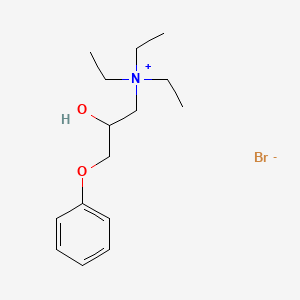
(2'-Methoxy-biphenyl-4-yl)-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Methoxy-biphenyl-4-yl)-acetic acid ethyl ester typically involves the esterification of (2’-Methoxy-biphenyl-4-yl)-acetic acid with ethanol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of (2’-Methoxy-biphenyl-4-yl)-acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2’-Methoxy-biphenyl-4-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: (2’-Methoxy-biphenyl-4-yl)-acetic acid.
Reduction: (2’-Methoxy-biphenyl-4-yl)-ethanol.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
(2’-Methoxy-biphenyl-4-yl)-acetic acid ethyl ester is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2’-Methoxy-biphenyl-4-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(2’-Methoxy-biphenyl-4-yl)-acetic acid: The parent acid form of the ester.
(2’-Methoxy-biphenyl-4-yl)-ethanol: The reduced form of the ester.
(2’-Methoxy-biphenyl-4-yl)-methyl ester: Another ester derivative with a different alkyl group.
Uniqueness
(2’-Methoxy-biphenyl-4-yl)-acetic acid ethyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
266370-57-4 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
ethyl 2-[4-(2-methoxyphenyl)phenyl]acetate |
InChI |
InChI=1S/C17H18O3/c1-3-20-17(18)12-13-8-10-14(11-9-13)15-6-4-5-7-16(15)19-2/h4-11H,3,12H2,1-2H3 |
InChI Key |
VVSNUNWAIOJIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)
![Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B12568028.png)



![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol](/img/structure/B12568047.png)


![Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B12568057.png)
![2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine](/img/structure/B12568060.png)
![2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran](/img/structure/B12568061.png)

![4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile](/img/structure/B12568071.png)
